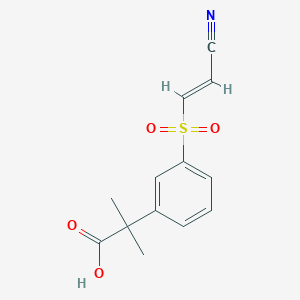

(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-[3-[(E)-2-cyanoethenyl]sulfonylphenyl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-13(2,12(15)16)10-5-3-6-11(9-10)19(17,18)8-4-7-14/h3-6,8-9H,1-2H3,(H,15,16)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVOLEZTKKRYJI-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)S(=O)(=O)C=CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC(=CC=C1)S(=O)(=O)/C=C/C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170680 | |

| Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356089-42-3 | |

| Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356089-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid is a compound with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13NO4S

- Molecular Weight : 279.32 g/mol

- CAS Number : 1356089-38-7

The compound exhibits its biological activity primarily through its ability to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. It is believed to inhibit certain enzymes that are crucial for tumor growth and survival.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid against various cancer cell lines. For example, in a study assessing its effects on human cancer cells, the compound showed significant inhibition of cell growth at concentrations lower than 10 µM, indicating a potent anti-cancer potential.

Data Table: Cytotoxicity Results

Case Studies

-

Case Study on MCF-7 Cells

- Objective : To evaluate the cytotoxic effect of (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid on MCF-7 breast cancer cells.

- Findings : The compound induced apoptosis in MCF-7 cells, leading to a significant reduction in cell viability at an IC50 of 5 µM. Mechanistic studies indicated that the compound activates caspase pathways, promoting programmed cell death.

-

Case Study on A549 Cells

- Objective : To assess the impact on A549 lung cancer cells.

- Findings : Treatment with the compound resulted in an IC50 of 8 µM, with evidence of G1 phase cell cycle arrest. This suggests that (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid may hinder cell cycle progression, contributing to its anti-cancer effects.

Research Findings

Recent studies have highlighted the potential therapeutic applications of (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid in oncology:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.

- Combination Therapies : When used in conjunction with established chemotherapeutics, the compound enhanced the efficacy of treatments, suggesting a synergistic effect that could be leveraged for improved cancer management strategies.

Comparison with Similar Compounds

Elafibranor (GFT505)

Structure: 2-[2,6-Dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy]-2-methylpropanoic acid. Key Differences:

- Substituent: Elafibranor contains a methylthiophenyl-oxo-propenyl group, whereas the target compound has a cyanovinylsulfonyl group.

- Receptor Activity: Elafibranor is a dual PPARα/δ agonist in phase III trials for nonalcoholic steatohepatitis (NASH), with demonstrated anti-fibrotic and anti-inflammatory effects in preclinical models . The sulfonyl group in the target compound may alter receptor selectivity or metabolic stability.

- Synthesis: Both compounds share a 2-methylpropanoic acid core but differ in synthetic intermediates. The target compound’s cyanovinylsulfonyl group likely requires specialized sulfonation and stereoselective coupling steps .

Table 1: Structural and Functional Comparison

Fenofibrate Derivatives

Examples: Fenofibric acid, methyl/ethyl esters (e.g., Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate). Key Differences:

- Functional Groups: Fenofibrate derivatives feature a chlorobenzoyl-phenoxy group, unlike the cyanovinylsulfonyl group in the target compound.

- Mechanism: Fenofibrate is a PPARα agonist used to reduce triglycerides. The target compound’s sulfonyl and cyano groups may shift activity toward PPARγ or δ subtypes or alter lipid-modulating effects .

- Synthetic Pathways: Fenofibrate derivatives are synthesized via esterification and Friedel-Crafts acylation, whereas the target compound’s synthesis likely involves sulfonation and cyanovinyl coupling .

Cyanophenyl Esters and Acids

Examples: Methyl 2-(4-cyanophenyl)-2-methylpropanoate (Similarity: 0.81), Ethyl 2-(4-cyanophenyl)acetate (Similarity: 0.79). Key Differences:

- Backbone: These analogs lack the sulfonyl group and E-configuration of the cyanovinyl moiety.

- Applications: Cyanophenyl esters are often intermediates in drug synthesis (e.g., lobeglitazone), whereas the target compound’s sulfonyl group may confer unique pharmacological properties .

Research Findings and Implications

- PPAR Modulation: While Elafibranor and fenofibrate derivatives are established PPAR ligands, the target compound’s cyanovinylsulfonyl group may enable novel interactions with PPAR subtypes, warranting in vitro binding assays .

- Synthetic Challenges : The E-configuration and sulfonyl group introduce stereochemical and reactivity considerations, as seen in radical addition studies involving nitrosoarenes .

- Therapeutic Potential: Unlike Elafibranor’s focus on liver diseases, the target compound’s sulfonyl group could enhance blood-brain barrier penetration, suggesting applications in neurological disorders (hypothesis requiring validation).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including halogenation of the phenyl precursor, sulfonation, and cyanovinyl group coupling. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling) critically impact yield and purity. For example, halogenated intermediates (e.g., 3-chlorophenyl derivatives) are often synthesized via Friedel-Crafts alkylation, followed by sulfonyl chloride formation . Purification via column chromatography or recrystallization is essential to achieve >95% purity, as residual solvents or unreacted intermediates can skew biological assay results.

Q. Which analytical techniques are most reliable for verifying the structural integrity and stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the (E)-configuration of the cyanovinyl group and sulfonyl-phenyl linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by analogs (e.g., cyclooxygenase for anti-inflammatory activity). Use dose-response curves (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., ibuprofen for COX inhibition) and validate results with triplicate experiments. Cell viability assays (e.g., MTT) ensure cytotoxicity does not confound activity data .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting compound solubility) or impurity profiles. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, if COX-2 inhibition conflicts, confirm via Western blotting of prostaglandin E₂ levels. Standardize compound batches using HPLC with UV/Vis detection (λ = 254 nm) to ensure consistency .

Q. How does the cyanovinylsulfonyl moiety influence the compound’s reactivity and metabolic stability compared to halogenated analogs?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity, making the cyanovinyl moiety a potent Michael acceptor. This increases reactivity toward thiol groups in proteins (e.g., cysteine residues) but may reduce metabolic stability. Compare in vitro liver microsome assays (human vs. rodent) to assess oxidation rates. Replace the sulfonyl group with methyl or chloro substituents in analogs to isolate electronic effects .

Q. What computational approaches predict binding modes of this compound to target proteins like cyclooxygenase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of COX-2 (PDB: 1CX2). Apply density functional theory (DFT) to calculate partial charges of the cyanovinylsulfonyl group, which influence electrostatic interactions. Validate predictions with mutagenesis studies (e.g., Ala-scanning of COX-2 active site residues) .

Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?

- Methodological Answer : Use OECD guidelines for biodegradability (Test 301) and soil adsorption (Test 106). Measure hydrolysis half-lives at pH 4–9 and UV photolysis rates. LC-MS/MS quantifies residual compound in simulated aquatic systems. Compare with structurally related compounds (e.g., 3-(2-chlorophenyl) derivatives) to identify structure-degradability relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.